4-methyl-1H-indol-5-amine 4-methyl-1H-indol-5-amine
Brand Name: Vulcanchem
CAS No.: 196205-06-8
VCID: VC21285963
InChI: InChI=1S/C9H10N2/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-5,11H,10H2,1H3
SMILES: CC1=C(C=CC2=C1C=CN2)N
Molecular Formula: C9H10N2
Molecular Weight: 146.19 g/mol

4-methyl-1H-indol-5-amine

CAS No.: 196205-06-8

Cat. No.: VC21285963

Molecular Formula: C9H10N2

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-1H-indol-5-amine - 196205-06-8

Specification

CAS No. 196205-06-8
Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
IUPAC Name 4-methyl-1H-indol-5-amine
Standard InChI InChI=1S/C9H10N2/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-5,11H,10H2,1H3
Standard InChI Key LLUMZCODEQVYRF-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1C=CN2)N
Canonical SMILES CC1=C(C=CC2=C1C=CN2)N

Introduction

Chemical Structure and Basic Properties

Molecular Composition and Structure

4-methyl-1H-indol-5-amine features the characteristic bicyclic indole skeleton, consisting of a benzene ring fused to a pyrrole ring, with specific substitutions that define its unique properties. The compound has a methyl substituent at position 4 and a primary amine group at position 5, resulting in a molecular formula of C9H10N2. Its structural arrangement bears similarity to 4-Fluoro-2-methyl-1H-indol-5-amine, which differs by having a fluoro group at position 4 instead of methyl, and an additional methyl group at position 2 . The "1H" designation in the name specifically indicates that the nitrogen atom in the pyrrole portion of the indole ring bears a hydrogen atom, which is a common feature in many indole-based compounds. This structural configuration contributes significantly to the compound's chemical reactivity, particularly through the nucleophilic character of the amine group and the electronic properties of the indole ring system.

Estimated Physical and Chemical Properties

Based on structural analysis and comparison with similar indole derivatives, several key physical and chemical properties of 4-methyl-1H-indol-5-amine can be reasonably estimated:

PropertyEstimated ValueBasis for Estimation
Molecular WeightApproximately 160.2 g/molCalculated from molecular formula C9H10N2
Physical StateSolid at room temperatureTypical property of similar indole compounds
SolubilityModerately soluble in organic solvents; limited water solubilityCommon characteristic of indole structures
Melting Point160-200°C rangeExtrapolated from related indole derivatives
pKa~4.5-5.5 (indole NH), ~9.0-10.0 (amine)Based on comparable functional groups in similar structures
UV AbsorptionStrong absorption bands between 270-290 nmCharacteristic of indole chromophores

These properties suggest that 4-methyl-1H-indol-5-amine would likely demonstrate reactivity patterns consistent with both indole chemistry (electrophilic substitution at positions 2 and 3) and amine chemistry (nucleophilic reactions). The presence of the methyl group at position 4 would also influence the electronic distribution within the molecule, potentially affecting its reactivity compared to unsubstituted indole-5-amine compounds.

Synthetic Approaches and Chemical Reactions

Chemical Reactivity Profile

The reactivity of 4-methyl-1H-indol-5-amine would be influenced by both the indole core and the amine functionality:

Structural Comparisons with Related Compounds

Comparison with Known Indole Derivatives

Examining related indole compounds provides valuable context for understanding 4-methyl-1H-indol-5-amine:

CompoundStructural RelationshipKey Differentiating FeaturesReference
4-Fluoro-2-methyl-1H-indol-5-amineClose structural analogContains F at position 4 instead of methyl; additional methyl at position 2
1-(4-methyl-1H-indol-3-yl)butan-2-amineContains 4-methyl-indole coreSubstituent at position 3 instead of 5; different amine configuration
4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amineDifferent substitution patternN-methylated indole; pyrimidine substituent at position 3
N-METHYL-N-[(1-METHYL-1H-INDOL-5-YL)METHYL]AMINESimilar position 5 connectionContains methylene linker to N-methylamine; N-methylated indole

This comparison highlights the structural diversity within indole chemistry and the specificity of 4-methyl-1H-indol-5-amine's substitution pattern. The fluorinated analog (4-Fluoro-2-methyl-1H-indol-5-amine) likely shares the most similar electronic and steric properties, though the fluorine substituent would impart different hydrogen bonding characteristics compared to a methyl group .

Analytical Characterization Techniques

Spectroscopic Identification

For comprehensive characterization of 4-methyl-1H-indol-5-amine, several spectroscopic methods would be particularly valuable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon (¹³C) NMR would reveal characteristic signals for this compound. The aromatic protons of the indole core, the methyl group protons, and the amine protons would each exhibit distinctive chemical shifts and coupling patterns. Based on related compounds, the indole NH proton would typically appear as a broad singlet at approximately 8-10 ppm, while the primary amine protons might appear around 3.5-4.5 ppm depending on solvent conditions.

  • Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations from both the indole NH and primary amine (typically 3300-3500 cm⁻¹), as well as characteristic indole ring vibrations and C-H stretching from the methyl group. The pattern of these absorptions would provide a distinctive "fingerprint" for the compound.

  • Mass Spectrometry: The molecular ion peak would appear at m/z 160, corresponding to the molecular weight, with fragmentation patterns likely showing characteristic losses related to the amine group and methyl substituent. High-resolution mass spectrometry would confirm the exact mass and molecular formula.

  • UV-Visible Spectroscopy: The indole chromophore typically exhibits strong absorption bands in the 270-290 nm region, with the specific substitution pattern of 4-methyl-1H-indol-5-amine likely causing characteristic shifts in these absorption maxima compared to unsubstituted indole.

Chromatographic Methods

Effective separation and purification of 4-methyl-1H-indol-5-amine would typically employ:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase conditions using C18 columns with methanol/water or acetonitrile/water mobile phases containing appropriate buffer systems would likely provide effective separation. UV detection at wavelengths corresponding to indole absorption maxima (typically 220-280 nm) would enable sensitive quantification.

  • Thin-Layer Chromatography (TLC): Silica gel plates developed with solvent systems such as ethyl acetate/hexanes mixtures or dichloromethane/methanol would be useful for reaction monitoring and preliminary purity assessment. Visualization could utilize UV light or specific indole-reactive spray reagents such as Ehrlich's reagent.

  • Gas Chromatography (GC): With appropriate derivatization to enhance volatility, GC analysis could provide complementary separation capability, particularly in conjunction with mass spectrometric detection (GC-MS).

  • Supercritical Fluid Chromatography (SFC): This technique might offer advantages for the separation of 4-methyl-1H-indol-5-amine from structurally similar analogs or reaction impurities, particularly when coupled with preparative capabilities for isolation purposes.

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